molecular formula C9H10N2OS B1394422 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS No. 92659-38-6

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Cat. No.: B1394422
CAS No.: 92659-38-6
M. Wt: 194.26 g/mol
InChI Key: BOEFQBKVKXVHEE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of a carbothioamide group adds to its unique chemical properties. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the stabilization of the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes . Additionally, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. One notable mechanism is the inhibition of enzyme activity through competitive binding at the active site. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. For instance, its interaction with topoisomerase I leads to the formation of a stable DNA-enzyme complex, resulting in DNA damage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported into the nucleus, where it exerts its effects on DNA and nuclear proteins. The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can localize to the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell. These targeting signals ensure that this compound reaches its intended site of action and exerts its biological effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples using a multiposition jar milling system. This approach is efficient and environmentally friendly, as it reduces the need for solvents and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoxazines, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
  • 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

Compared to similar compounds, 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide stands out due to its carbothioamide group, which imparts unique chemical reactivity and biological activity. This functional group enhances its potential as an anticancer agent and its ability to form stable complexes with various molecular targets .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEFQBKVKXVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679717
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92659-38-6
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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